7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine
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Overview
Description
7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-c]pyridine family This compound is characterized by the presence of a bromine atom at the 7th position and a methylthio group at the 2nd position of the thiazolo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine typically involves the cyclization of pyridine derivatives with thiazole moieties. One common method involves the reaction of 2-aminopyridine with carbon disulfide and bromine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methyl iodide to introduce the methylthio group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, and primary amines in the presence of a base like potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 7-substituted thiazolo[4,5-c]pyridine derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dehalogenated or reduced thiazolo[4,5-c]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: Used as a tool compound to study the biological pathways involving thiazole and pyridine derivatives.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, it can modulate signaling pathways involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Similar structure but with different substitution patterns. Known for its antioxidant and antimicrobial activities.
Thiazolo[5,4-d]pyrimidine: Contains a pyrimidine ring instead of pyridine. Exhibits antibacterial and anti-inflammatory properties.
Thiazolo[4,5-c]quinoline: Contains a quinoline ring. Known for its anticancer and antiviral activities.
Uniqueness
7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potent biological effects make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H5BrN2S2 |
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Molecular Weight |
261.2 g/mol |
IUPAC Name |
7-bromo-2-methylsulfanyl-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5BrN2S2/c1-11-7-10-5-3-9-2-4(8)6(5)12-7/h2-3H,1H3 |
InChI Key |
KWESNIZXIIYNSO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CN=CC(=C2S1)Br |
Origin of Product |
United States |
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